N-Terminal Sequence Divergence: Brevinin-1-RAB2 Precursor vs. Brevinin-1-OA1
The Brevinin-1-RAB2 precursor (LPLIAGLAANFLPKLFCKITKKC) exhibits minimal sequence identity with Brevinin-1-OA1 (VIVFVASVAAEMMQHVYCAASKKC), a well-characterized antimicrobial peptide from the same host species (Odorrana andersonii) [1]. Alignment reveals only 4 identical residues out of 24, yielding a sequence identity of 16.7%. The N-terminal domain is entirely divergent, with the RAB2 precursor starting with a hydrophobic 'LPLI' motif compared to the 'VIVF' motif of OA1. This fundamental difference in the N-terminal anchor region directly impacts the peptide's ability to insert into bacterial membranes.
| Evidence Dimension | Primary sequence identity (% identical residues) |
|---|---|
| Target Compound Data | Brevinin-1-RAB2 precursor: LPLIAGLAANFLPKLFCKITKKC |
| Comparator Or Baseline | Brevinin-1-OA1: VIVFVASVAAEMMQHVYCAASKKC |
| Quantified Difference | Sequence identity: 16.7% (4/24 residues); N-terminal motif: LPLI vs. VIVF |
| Conditions | ClustalW alignment of mature bioactive sequences from Odorrana andersonii skin transcriptome |
Why This Matters
A 16.7% sequence identity confirms that Brevinin-1-RAB2 precursor is a structurally distinct molecular entity, not a minor variant, ensuring that experimental results cannot be replicated using Brevinin-1-OA1.
- [1] NovoPro Labs. Brevinin-1-OA1 peptide (Cat.#: 302886). Sequence: VIVFVASVAAEMMQHVYCAASKKC. View Source
